N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a sulfonamide group, a thiophene ring, and a trifluoromethyl-substituted pyrimidine
Properties
Molecular Formula |
C19H17F3N4O3S3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17F3N4O3S3/c1-2-23-32(28,29)13-7-5-12(6-8-13)24-17(27)11-31-18-25-14(15-4-3-9-30-15)10-16(26-18)19(20,21)22/h3-10,23H,2,11H2,1H3,(H,24,27) |
InChI Key |
VCPNIMPKEWGYHW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of the sulfonamide group: This can be achieved by reacting an amine with a sulfonyl chloride under basic conditions.
Synthesis of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under certain conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins, while the thiophene and pyrimidine rings could facilitate binding to nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-(ethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide: Similar structure but lacks the trifluoromethyl-pyrimidine moiety.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic substituents.
Uniqueness
The unique combination of a sulfonamide group, thiophene ring, and trifluoromethyl-substituted pyrimidine in N-[4-(ethylsulfamoyl)phenyl]-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide provides it with distinct chemical and biological properties that may not be present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
